molecular formula C14H16F2N4 B11844966 6-(10,10-Difluoro-2,7-diazaspiro[4.5]decan-2-yl)picolinonitrile

6-(10,10-Difluoro-2,7-diazaspiro[4.5]decan-2-yl)picolinonitrile

Cat. No.: B11844966
M. Wt: 278.30 g/mol
InChI Key: SWRYAXHHJFGFOO-UHFFFAOYSA-N
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Description

6-(10,10-Difluoro-2,7-diazaspiro[4.5]decan-2-yl)picolinonitrile is a chemical compound characterized by its unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms and the spirocyclic framework contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(10,10-Difluoro-2,7-diazaspiro[4.5]decan-2-yl)picolinonitrile typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the picolinonitrile moiety. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities while maintaining high quality standards.

Chemical Reactions Analysis

Types of Reactions

6-(10,10-Difluoro-2,7-diazaspiro[4.5]decan-2-yl)picolinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the spirocyclic core or the picolinonitrile moiety.

    Substitution: The fluorine atoms and nitrogen atoms in the spirocyclic structure can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

6-(10,10-Difluoro-2,7-diazaspiro[4.5]decan-2-yl)picolinonitrile has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Its unique structure makes it a candidate for studying biological interactions, including enzyme inhibition and receptor binding.

    Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and advanced materials, benefiting from its stability and reactivity.

Mechanism of Action

The mechanism of action of 6-(10,10-Difluoro-2,7-diazaspiro[4.5]decan-2-yl)picolinonitrile involves its interaction with specific molecular targets. The fluorine atoms and spirocyclic structure allow it to bind to enzymes and receptors with high affinity, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    7-Boc-10,10-difluoro-2,7-diaza-spiro[4.5]decan-1-one: This compound shares a similar spirocyclic core but differs in the functional groups attached to the spirocyclic structure.

    2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds have been studied for their selective inhibition of specific enzymes, such as TYK2/JAK1, and exhibit similar structural features.

Uniqueness

6-(10,10-Difluoro-2,7-diazaspiro[4.5]decan-2-yl)picolinonitrile stands out due to the presence of the picolinonitrile moiety, which imparts unique chemical properties and enhances its potential applications in various fields. The combination of fluorine atoms and the spirocyclic framework further distinguishes it from other similar compounds, offering a distinct profile of reactivity and stability.

Properties

Molecular Formula

C14H16F2N4

Molecular Weight

278.30 g/mol

IUPAC Name

6-(6,6-difluoro-2,9-diazaspiro[4.5]decan-2-yl)pyridine-2-carbonitrile

InChI

InChI=1S/C14H16F2N4/c15-14(16)4-6-18-9-13(14)5-7-20(10-13)12-3-1-2-11(8-17)19-12/h1-3,18H,4-7,9-10H2

InChI Key

SWRYAXHHJFGFOO-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2(C1(F)F)CCN(C2)C3=CC=CC(=N3)C#N

Origin of Product

United States

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